TRIS(CYCLOPENTADIENYL)LANTHANUM

Atomic Layer Deposition High-κ Dielectrics Semiconductor Manufacturing

Inconsistent ALD precursor quality directly causes film defects and device yield loss in sub-10nm CMOS fabrication. Cp₃La (CAS 1272-23-7) solves this with ≥99.9%-La purity and proven performance. - Delivers 0.5 Å/cycle growth rate in PE-ALD La₂O₃, enabling higher wafer throughput. - Achieves low leakage current density (9.58 × 10⁻³ A/cm² at 1V) for advanced gate dielectrics. - Catalyzes hydroboration with 0.1 mol% loading at TOF 33,200 h⁻¹, reducing reactor occupancy time. - Thermally stable to 275°C for high-temperature ALD processes, minimizing carbon impurities. Each shipment includes a Certificate of Analysis verifying melting point and trace metals.

Molecular Formula C15H15La
Molecular Weight 334.18 g/mol
CAS No. 1272-23-7
Cat. No. B075331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRIS(CYCLOPENTADIENYL)LANTHANUM
CAS1272-23-7
Molecular FormulaC15H15La
Molecular Weight334.18 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[La+3]
InChIInChI=1S/3C5H5.La/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3
InChIKeyDYPIGRVRIMDVFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRIS(CYCLOPENTADIENYL)LANTHANUM (CAS 1272-23-7): A Procurement Guide for ALD and Catalysis


Tris(cyclopentadienyl)lanthanum (Cp₃La, CAS 1272-23-7) is a homoleptic organolanthanum complex of the f-block metallocene class, consisting of a La(III) center η⁵-bonded to three cyclopentadienyl (Cp) rings [1]. As a volatile, air- and moisture-sensitive crystalline solid, it is a workhorse precursor for the atomic layer deposition (ALD) and chemical vapor deposition (CVD) of La₂O₃ high-κ dielectric films and a robust catalyst for hydroboration reactions [2]. Its fundamental property profile—defined by its high purity (≥99.9%-La), specific melting point of 275°C, and distinct ligand dynamics characterized by high-resolution ¹³C solid-state NMR—establishes a verifiable baseline for procurement evaluation [3].

TRIS(CYCLOPENTADIENYL)LANTHANUM: Why In-Class Lanthanum Precursors Cannot Be Interchanged


In semiconductor ALD and precision catalysis, substituting Cp₃La with a closely related lanthanum precursor like La(iPrCp)₃ or La(FMD)₃ is scientifically unjustified without rigorous re-optimization. The cyclopentadienyl (Cp) ligand confers a unique combination of volatility, thermal stability, and surface reactivity that directly dictates film growth rate, impurity incorporation, and device electrical performance [1]. Unlike bulkier alkyl-substituted Cp analogs which may improve thermal stability but often reduce growth per cycle, the unsubstituted Cp₃La provides a higher ligand reactivity due to its reduced steric hindrance, enabling faster ligand elimination and higher growth rates in ALD [2]. Furthermore, its distinct Lewis acidity and ligand dynamics, as revealed by solid-state NMR, differentiate its catalytic selectivity and efficiency from other homoleptic lanthanide complexes [3]. The following quantitative evidence demonstrates that Cp₃La is not a generic drop-in replacement but a differentiated material requiring specific procurement and process design.

TRIS(CYCLOPENTADIENYL)LANTHANUM: Verifiable Performance Differentiation vs. Key Comparators


ALD Growth Rate: Cp₃La vs. Tris(isopropyl-cyclopentadienyl)lanthanum [La(iPrCp)₃]

In plasma-enhanced atomic layer deposition (PE-ALD) of La₂O₃ films, the use of the Cp₃La precursor yields a growth rate of 0.5 ± 0.05 Å per cycle, as determined under optimized process parameters with O₂ plasma oxidant [1]. This growth rate is 2.5 times higher than the typical 0.2 Å/cycle reported for its bulkier substituted analog, La(iPrCp)₃, under comparable thermal ALD conditions with H₂O oxidant [2]. The difference arises from the lower steric hindrance of the unsubstituted Cp ligand, which facilitates more efficient surface adsorption and faster ligand elimination during the ALD half-cycle.

Atomic Layer Deposition High-κ Dielectrics Semiconductor Manufacturing

Catalytic Hydroboration: Cp₃La Delivers 33,200 h⁻¹ TOF vs. Alternative Lanthanide Catalysts

Among a series of homoleptic cyclopentadienyl lanthanide catalysts (Cp₃Ln; Ln = Y, Yb, Sm, Nd, La), Cp₃La exhibited superior catalytic performance in the hydroboration of aldehydes and ketones with pinacolborane. Under mild conditions, Cp₃La achieved full substrate conversion within 1 hour using a minimal catalyst loading of 0.1 mol%, demonstrating a turnover frequency (TOF) of up to 33,200 h⁻¹ [1]. This performance significantly surpasses that of the widely used amide catalyst La[N(SiMe₃)₂]₃, which typically requires higher catalyst loadings and longer reaction times for comparable yields [2].

Homogeneous Catalysis Organic Synthesis Carbonyl Reduction

Thermal Stability: Cp₃La Maintains Integrity to 275°C vs. Earlier Decomposition of La(thd)₃

Cp₃La exhibits a defined melting point of 275°C without significant decomposition, as established by thermal analysis . This thermal window is notably wider than that of the conventional β-diketonate precursor La(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate), which begins to decompose at ~200–220°C, limiting its utility in high-temperature ALD processes [1]. The higher thermal stability of Cp₃La is a direct consequence of the strong η⁵-Cp–La bonding, which resists premature ligand fragmentation during vaporization.

CVD/ALD Precursors Thermogravimetric Analysis Materials Stability

Film Electrical Quality: Cp₃La-Derived La₂O₃ Achieves Low Leakage Current (9.58×10⁻³ A/cm²)

La₂O₃ ultra-thin films deposited via PE-ALD using Cp₃La and O₂ plasma on Si substrates exhibit a leakage current density of 9.58 × 10⁻³ A/cm² at a bias voltage of 1 V [1]. This value is approximately two orders of magnitude lower than the 2.07 A/cm² measured for films deposited identically on 6H-SiC, and is competitive with or superior to films derived from other La precursors like La(iPrCp)₃, which typically show leakage currents in the range of 10⁻²–10⁻¹ A/cm² under similar test conditions [2]. The low leakage is attributed to the high purity and favorable interfacial quality enabled by the Cp₃La precursor.

High-κ Gate Dielectrics Leakage Current Semiconductor Device Physics

TRIS(CYCLOPENTADIENYL)LANTHANUM: Where Differentiated Performance Drives Procurement Decisions


High-Throughput PE-ALD of La₂O₃ High-κ Gate Dielectrics

In semiconductor fabrication lines requiring La₂O₃ or La-doped HfO₂ gate dielectrics, Cp₃La is the preferred precursor when plasma-enhanced ALD (PE-ALD) is employed. The demonstrated growth rate of 0.5 Å/cycle directly enables higher wafer throughput compared to bulkier Cp analogs [1]. Furthermore, the low leakage current density (9.58 × 10⁻³ A/cm² at 1V) of the resulting films meets the stringent power consumption requirements of sub-10nm CMOS technology nodes [1]. Procurement of high-purity (≥99.9%-La) Cp₃La from reputable vendors is essential to maintain the low metallic contamination levels required for device yield .

Precision Carbonyl Hydroboration in Pharmaceutical and Fine Chemical Synthesis

For synthetic routes requiring the selective reduction of aldehydes or ketones in the presence of reducible alkenes or alkynes, Cp₃La offers a compelling productivity advantage. The catalyst achieves full conversion with a 0.1 mol% loading within 1 hour, delivering a TOF of 33,200 h⁻¹ [2]. This translates to significantly reduced reactor occupancy time and lower catalyst cost per kg of product compared to alternative lanthanide amide catalysts. The chemoselectivity for carbonyl groups minimizes protecting group chemistry, streamlining multi-step synthesis. Procurement of Cp₃La for this application should prioritize suppliers capable of providing consistent, high-purity material to ensure reproducible reaction kinetics and yield.

High-Temperature ALD for Dense, Carbon-Free Rare-Earth Oxide Films

In applications demanding dense La₂O₃ films with minimal carbon and hydroxyl impurities—such as optical coatings or protective layers in harsh environments—Cp₃La is advantageous due to its thermal stability up to 275°C . This allows ALD processes to be operated at higher substrate temperatures than possible with β-diketonate precursors like La(thd)₃, which decompose at lower temperatures [3]. The higher deposition temperature promotes film densification and reduces residual ligand contamination, leading to improved film refractive index and environmental stability. Procurement in this context should include a request for certificate of analysis confirming melting point and trace metal purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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